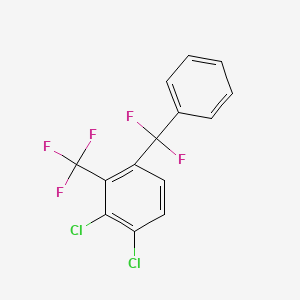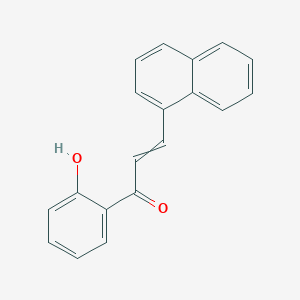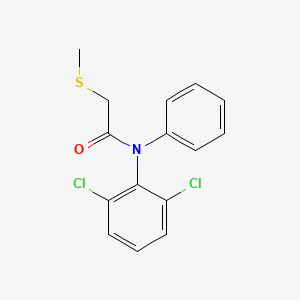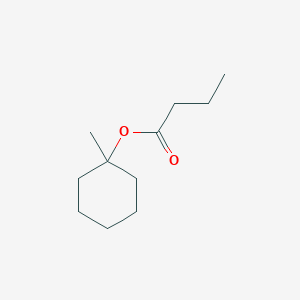
1-Methylcyclohexyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclohexyl butanoate is an ester compound with the molecular formula C11H20O2. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 1-methylcyclohexanol, making it a part of the larger family of esters that are prevalent in both nature and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-methylcyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid anhydrides or acid chlorides in place of carboxylic acids can also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexyl butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Butanoic acid and 1-methylcyclohexanol.
Reduction: 1-Methylcyclohexanol and butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1-Methylcyclohexyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylcyclohexyl butanoate involves its interaction with various molecular targets. In biological systems, it may modulate enzyme activity or interact with cellular membranes, leading to its observed effects. The ester bond can be hydrolyzed by esterases, releasing the active components, which then exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Ethyl butanoate: Commonly found in pineapple and used in the food industry.
Butyl butanoate: Used in perfumes and flavorings for its sweet smell.
Uniqueness: 1-Methylcyclohexyl butanoate stands out due to its unique cyclohexyl structure, which imparts distinct physical and chemical properties compared to linear esters. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific applications .
Properties
CAS No. |
78106-21-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1-methylcyclohexyl) butanoate |
InChI |
InChI=1S/C11H20O2/c1-3-7-10(12)13-11(2)8-5-4-6-9-11/h3-9H2,1-2H3 |
InChI Key |
UETXBOUPIPLYKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


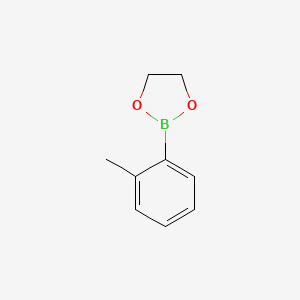
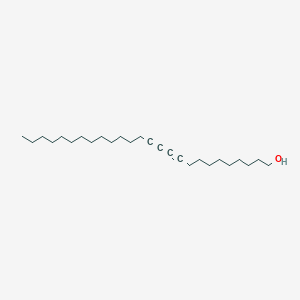

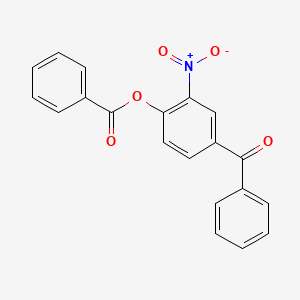
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
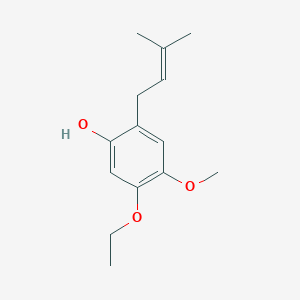
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
